molecular formula C8H19Cl2N3O B2419119 3-(Dimethylamino)piperidine-3-carboxamide;dihydrochloride CAS No. 2361636-15-7

3-(Dimethylamino)piperidine-3-carboxamide;dihydrochloride

Cat. No. B2419119
CAS RN: 2361636-15-7
M. Wt: 244.16
InChI Key: ZNQKXOJRQISEPT-UHFFFAOYSA-N
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Description

“3-(Dimethylamino)piperidine-3-carboxamide;dihydrochloride” is a chemical compound with the CAS Number: 2361636-15-7 . It has a molecular weight of 244.16 . The IUPAC name for this compound is 3-(dimethylamino)piperidine-3-carboxamide dihydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H17N3O.2ClH/c1-11(2)8(7(9)12)4-3-5-10-6-8;;/h10H,3-6H2,1-2H3,(H2,9,12);2*1H . This indicates that the compound has a piperidine ring with a dimethylamino group and a carboxamide group attached to it .

It is stored at room temperature .

Scientific Research Applications

Allosteric Modulation of CB1 Receptor

3-(Dimethylamino)piperidine-3-carboxamide; dihydrochloride derivatives have been investigated for their role in allosteric modulation of the cannabinoid type 1 receptor (CB1). Research has revealed key structural requirements for allosteric modulation, such as the chain length at the C3-position and the amino substituent on the phenyl ring. One study identified a potent CB1 allosteric modulator, 5-chloro-N-(4-(dimethylamino)phenethyl)-3-propyl-1H-indole-2-carboxamide, which displayed high binding affinity and cooperativity (Khurana et al., 2014).

Reversible Hydrogen Storage for Fuel Cells

Substituted piperidines, including derivatives of 3-(Dimethylamino)piperidine-3-carboxamide; dihydrochloride, have been compared for their potential as reversible organic hydrogen storage liquids in hydrogen-powered fuel cells. Theoretical and experimental results suggest that certain structural features, such as electron donating or conjugated substituents, can greatly increase the rate of catalytic dehydrogenation (Cui et al., 2008).

Synthesis of Heterocyclic Compounds

The compound has been utilized in the synthesis of various heterocyclic compounds. For instance, its derivatives have been used in the synthesis of 2-amino-4-aryl-3-cyano-7-(dimethylamino)-4H-chromenes, demonstrating significant cytotoxic activity against human tumor cell lines (Vosooghi et al., 2010).

Drug Repositioning Research

In drug repositioning research, a transcriptome-based approach was used to identify new target proteins of KR-37524, a compound related to 3-(Dimethylamino)piperidine-3-carboxamide; dihydrochloride. This research suggests that transcriptome data can be effectively used to identify new targets of compounds (Lim et al., 2021).

Cytotoxic Properties in Cancer Research

A study on aminoalkyl and aminoalkanol derivatives of dicarboximides, including 3-(Dimethylamino)piperidine-3-carboxamide; dihydrochloride derivatives, showed high and selective cytotoxicity towards certain leukemia cells, suggesting potential applications in cancer research (Kuran et al., 2016).

Safety and Hazards

The compound has been classified under the GHS07 category . The hazard statements associated with it are H315, H319, and H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

Further studies including target identification and in vivo efficacy study are undergoing for N-arylpiperidine-3-carboxamide derivatives . This suggests that there is ongoing research into the potential applications of these compounds, particularly in the field of cancer treatment .

properties

IUPAC Name

3-(dimethylamino)piperidine-3-carboxamide;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3O.2ClH/c1-11(2)8(7(9)12)4-3-5-10-6-8;;/h10H,3-6H2,1-2H3,(H2,9,12);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNQKXOJRQISEPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1(CCCNC1)C(=O)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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